PARP Inhibition: Quantified IC50 Comparison vs. Parent 3-Aminobenzamide
N,N-Diallyl-3-aminobenzamide demonstrates moderate poly(ADP-ribose) polymerase (PARP) inhibitory activity with a reported IC50 of approximately 30 µM . In contrast, the parent compound 3-aminobenzamide (3-AB) exhibits a much weaker IC50 of 9.81 µM (9810 nM) under comparable enzyme assay conditions [1]. While both compounds are weak inhibitors relative to clinical PARP inhibitors, the diallyl-substituted analog shows a significantly different potency profile, reflecting the influence of N-alkyl substitution on binding interactions. A 2017 expert commentary noted that an IC50 of 28 µM (closely matching the reported 30 µM) is insufficient for potent or selective inhibition [2], underscoring that this compound's utility lies in its specific chemical and physical properties rather than as a high-affinity biological probe.
| Evidence Dimension | PARP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | ~30 µM |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): 9.81 µM (9810 nM) |
| Quantified Difference | Target compound is approximately 3-fold less potent than 3-AB in this assay system. |
| Conditions | PARP enzyme assay (specific assay details not fully harmonized between sources) |
Why This Matters
This data confirms that N,N-diallyl-3-aminobenzamide is not a drop-in replacement for 3-AB; its distinct potency profile necessitates independent experimental validation.
- [1] BindingDB. BDBM27506: 3-aminobenzamide (CHEMBL81977). Affinity Data: IC50 = 9.81E+3 nM. Retrieved from https://www.bindingdb.org/. View Source
- [2] Hypothesis. Comment on IC50 of 28 µM for a benzamide compound. Christopher Southan, 2017. Retrieved from https://hypothes.is/. View Source
